Cas no 154748-66-0 (Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester)

Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester is a specialized organic compound featuring a cyclobutyl ring substituted with a 2-oxoethyl group and a tert-butoxycarbonyl (Boc) protected carbamate moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of more complex molecules in pharmaceutical and agrochemical research. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, offering controlled reactivity in multi-step syntheses. The presence of the reactive 2-oxoethyl group allows for further functionalization, such as condensation or nucleophilic addition reactions. Its well-defined stereochemistry and purity are critical for applications requiring precise molecular architecture.
Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester structure
154748-66-0 structure
Product Name:Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester
CAS No:154748-66-0
MF:C11H19NO3
MW:213.273463487625
CID:1329155
PubChem ID:86175322
Update Time:2025-10-28

Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate
    • EN300-5967052
    • Z3033559775
    • tert-butylN-[3-(2-oxoethyl)cyclobutyl]carbamate
    • N-[cis-3-(2-oxoethyl)cyclobutyl]carbamic acid 1,1-dimethylethyl ester
    • N-[trans-3-(2-oxoethyl)cyclobutyl]carbamic acid 1,1-dimethylethyl ester
    • DB-159571
    • 154748-66-0
    • SCHEMBL15662556
    • 1685264-43-0
    • DB-159567
    • VGPJTIFKZYJWDP-UHFFFAOYSA-N
    • 1685264-05-4
    • [3-(2-Oxo-ethyl)-cyclobutyl]-carbamic acid tert-butyl ester
    • Inchi: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h5,8-9H,4,6-7H2,1-3H3,(H,12,14)
    • InChI Key: VGPJTIFKZYJWDP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CC(CC=O)C1)=O

Computed Properties

  • Exact Mass: 213.13657
  • Monoisotopic Mass: 213.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • PSA: 55.4

Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester

Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester (CAS No. 154748-66-0): A Comprehensive Overview

Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester, identified by its CAS number 154748-66-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are known for their diverse applications in medicinal chemistry. The unique structural features of this molecule, particularly its cyclobutyl and 2-oxoethyl substituents, contribute to its distinct chemical properties and potential biological activities.

The molecular structure of Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester consists of a cyclobutyl ring substituted with a 2-oxoethyl group and an esterified carbamic acid moiety. The presence of the 1,1-dimethylethyl group further enhances the stability of the compound, making it a valuable intermediate in synthetic chemistry. This structural complexity not only influences its reactivity but also opens up possibilities for its use in various chemical transformations.

In recent years, there has been growing interest in exploring the pharmacological potential of carbamate derivatives. The cyclobutyl ring is known to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the 2-oxoethyl group can serve as a bioisostere for other functional groups, enhancing binding affinity to biological targets. These characteristics make Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Researchers have been investigating its suitability as a precursor for synthesizing more complex molecules with specific biological activities. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes that are implicated in inflammatory and neurological disorders. The ability to modify its structure allows chemists to fine-tune its properties for targeted therapeutic applications.

The synthesis of Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclobutyl group and subsequent functionalization with the 2-oxoethyl moiety are critical steps that determine the final properties of the compound. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and purity levels.

Recent advancements in computational chemistry have also played a significant role in understanding the behavior of this compound. Molecular modeling studies have helped researchers predict its interactions with biological targets and optimize its pharmacological properties. These computational tools are essential for designing experiments and guiding synthetic strategies towards more effective drug candidates.

The biological activity of Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester has been studied in various preclinical models. Initial findings suggest that it exhibits moderate potency against certain enzymatic targets relevant to human health conditions. Further research is needed to fully elucidate its mechanism of action and assess its potential as a lead compound for drug development. Collaborative efforts between chemists and biologists are crucial for translating these findings into tangible therapeutic benefits.

In conclusion, Carbamic acid, [3-(2-oxoethyl)cyclobutyl]-, 1,1-dimethylethyl ester represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As our understanding of its properties continues to evolve, so too will its applications in medicine and beyond.

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